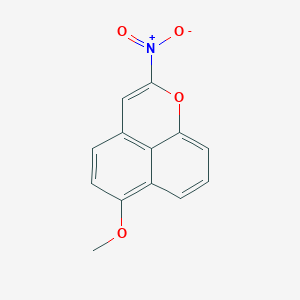

6-Methoxy-2-nitronaphtho(1,8-bc)pyran

Descripción

6-Methoxy-2-nitronaphtho[1,8-bc]pyran is a polycyclic aromatic compound characterized by a fused naphthopyran core with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 6 and 2, respectively. Its crystal structure was resolved in 1993, revealing a planar aromatic system with intramolecular hydrogen bonding that stabilizes the nitro group . Notably, this compound exhibits mutagenic properties, as highlighted in crystallographic studies, though mechanistic details remain underexplored .

Synthetic routes to this compound and its analogs often employ transition-metal catalysis. For instance, rhodium-catalyzed oxidative coupling of phenolic substrates with alkynes enables regioselective C–H bond cleavage, leveraging hydroxyl groups as directing moieties . Palladium and ruthenium catalysts have also been utilized for peri-annulative coupling to construct similar polycyclic frameworks .

Propiedades

Número CAS |

105052-39-9 |

|---|---|

Fórmula molecular |

C13H9NO4 |

Peso molecular |

243.21 g/mol |

Nombre IUPAC |

8-methoxy-3-nitro-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |

InChI |

InChI=1S/C13H9NO4/c1-17-10-6-5-8-7-12(14(15)16)18-11-4-2-3-9(10)13(8)11/h2-7H,1H3 |

Clave InChI |

DNZYLXTVVJFKQE-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |

SMILES canónico |

COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |

Otros números CAS |

105052-39-9 |

Sinónimos |

6-methoxy-2-nitronaphtho(1,8-bc)pyran R 7779 R-7779 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- In contrast, hydroxyl or methoxy groups in simpler pyrans (e.g., from bay leaves) improve antioxidant activity by stabilizing free radicals .

- Synthetic Flexibility : Rhodium catalysis dominates the synthesis of naphthopyrans, with hydroxy groups directing regioselective C–H activation . Palladium and ruthenium systems offer complementary pathways for peri-annulation but require tailored substrates .

Physicochemical and Functional Properties

- Fluorescence: Isoquinoline-conjugated naphthopyrans exhibit tunable fluorescence, with emission colors modulated by substituents (e.g., green for hexaphenylated derivatives) . The nitro group in 6-Methoxy-2-nitronaphtho[1,8-bc]pyran may quench fluorescence due to electron-withdrawing effects, though this remains untested.

- Reactivity : The nitro group facilitates electrophilic substitution reactions, whereas methoxy groups in related compounds enhance oxidative stability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.